1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide
Overview
Description
1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9ClN2O . It has a molecular weight of 196.63 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
. This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Biological Activity
- Research has led to the synthesis of various compounds incorporating the chloropyridinyl motif, demonstrating activities against cancer cell lines, suggesting their potential in anticancer therapy. For instance, compounds have shown variable anticancer activities against MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells, with certain derivatives showing significant potency against colorectal and liver cancer cells (Al-Majid et al., 2019).
- The exploration of the synthesis of novel heterocyclic ring systems has been a significant area of study, contributing to the development of new synthetic methodologies and the discovery of compounds with potential pharmacological applications (Caroti et al., 1986).
Medical Diagnostics
- Compounds derived from 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide have been evaluated as potential positron emission tomography (PET) agents for imaging of GSK-3 enzyme in Alzheimer's disease, demonstrating the versatility of this chemical framework in the development of diagnostic agents (Gao et al., 2017).
Insecticidal and Antitumor Activities
- Several studies have synthesized derivatives showing moderate to weak fungicidal and insecticidal activities, highlighting the potential of these compounds in agricultural applications (Chen & Shi, 2008).
- Antitumor activity has also been investigated, with some compounds exhibiting significant cytotoxic effects against various cancer cell lines, indicating their potential utility in cancer therapy (Abdolmaleki et al., 2016).
Safety and Hazards
The safety information for 1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide indicates that it has the following hazard statements: H302-H315-H320-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDOEOQGGNSTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244587 | |
Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854267-91-7 | |
Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854267-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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